m-Chloro Hippuric Acid-d2,15N
Description
Properties
Molecular Formula |
C₉H₆D₂Cl¹⁵NO₃ |
|---|---|
Molecular Weight |
216.62 |
Synonyms |
(3-Chlorobenzoylamino)acetic Acid-d2,15N; N-(3-Chlorobenzoyl)glycine-d2,15N; NSC 201882-d2,15N; m-Chlorohippuric Acid-d2,15N; N-(3-Chlorobenzoyl)glycine-d2,15N |
Origin of Product |
United States |
Scientific Research Applications
Environmental Science
m-Chloro Hippuric Acid-d2,15N is used in studies investigating nitrogen cycling and leaching in agricultural settings. Its stable isotopes allow researchers to trace the pathways of nitrogen through soil and water systems. For example, studies have shown that applying nitrogen-labeled compounds can help quantify nitrogen losses through leaching and gaseous emissions in different soil types under varying agricultural practices .
Table 1: Applications in Environmental Studies
| Application Area | Description | Methodology |
|---|---|---|
| Nitrogen Cycling | Tracing nitrogen pathways in soil | Use of labeled this compound |
| Leaching Studies | Measuring nitrogen loss from fertilizers | Isotope labeling to track movement |
| Soil Fertility Assessment | Evaluating the impact of catch crops on nitrogen retention | Application of labeled compounds |
Biomedical Research
In biomedical contexts, this compound serves as a valuable tool for studying metabolic pathways and disease markers. Its incorporation into metabolic studies allows for the tracking of hippuric acid levels in biological samples, which has been linked to various health conditions.
Case Study: Frailty Syndrome
Research indicates that low levels of hippuric acid can be indicative of frailty in older adults. A longitudinal study involving mass spectrometry-based metabolomics found that higher levels of hippuric acid were associated with better resilience against frailty-related health outcomes . The use of this compound as an internal standard in these analyses enhances the accuracy of quantifying hippuric acid levels.
Table 2: Biomedical Applications
| Application Area | Description | Findings |
|---|---|---|
| Metabolic Pathway Studies | Tracking hippuric acid metabolism | Association with frailty status |
| Biomarker Development | Identifying potential biomarkers for health conditions | High levels linked to reduced frailty risk |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for quantifying hippuric acid in various matrices including urine and blood plasma. Its stable isotopic composition allows for precise measurements using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS).
Case Study: Optosensing Techniques
Recent advancements have demonstrated the development of molecularly imprinted polymers (MIPs) capable of selectively detecting hippuric acid in biological samples. The use of this compound as a standard in these assays improves the reliability and specificity of detection methods .
Table 3: Analytical Applications
| Application Area | Description | Methodology |
|---|---|---|
| Quantitative Analysis | Measuring hippuric acid levels in biological fluids | LC-MS using labeled standards |
| Sensor Development | Creating sensitive detection systems | Incorporation into MIP formulations |
Comparison with Similar Compounds
Table 1: Comparative Analysis of m-Chloro Hippuric Acid-d₂,¹⁵N and Analogous Compounds
*Estimated based on unlabeled m-chlorohippuric acid (MW ~213.6) with isotopic adjustments.
Key Observations :
- Isotopic Labeling: Unlike non-labeled analogs (e.g., hippuric acid), m-Chloro Hippuric Acid-d₂,¹⁵N incorporates dual isotopes, enhancing detection specificity in mass spectrometry by avoiding overlap with endogenous metabolites .
Metabolic Pathways and Biotransformation
- m-Chloro Hippuric Acid-d₂,¹⁵N : Likely formed via glycine conjugation with m-chlorobenzoic acid, though its metabolic fate remains less studied compared to unlabeled hippurates. The ¹⁵N label permits tracing of glycine utilization in hepatic conjugation pathways .
- Hippuric Acid: Derived from benzoic acid, which is either dietary (e.g., fruits) or a toluene metabolite. Up to 57.4% of chlorogenic acid (coffee polyphenol) is metabolized by gut microbiota into hippuric acid, emphasizing microbial contributions .
- Methylhippuric Acids : Metabolites of xylene isomers; 2-methylhippuric acid-d₂ is used to quantify occupational xylene exposure with high precision .
Analytical Performance
- m-Chloro Hippuric Acid-d₂,¹⁵N: Its isotopic labels reduce ion suppression in LC-MS, improving signal-to-noise ratios by 30–50% compared to non-labeled standards .
- 2-Hydroxy Hippuric Acid-¹³C₂,¹⁵N : Dual carbon and nitrogen labels enable multiplexed tracking in salicylate metabolism studies, but its lower solubility in aqueous matrices (vs. m-chloro analog) necessitates heated sample preparation .
- Hippuric Acid : Quantified via colorimetry or HPLC, but these methods lack the sensitivity of isotope-dilution MS, with inter-assay variability up to 15% .
Stability and Handling
- Precipitation Issues : Unlabeled hippuric acid precipitates at room temperature, requiring immediate use after preparation . Deuterated analogs like m-Chloro Hippuric Acid-d₂,¹⁵N exhibit improved solubility in organic-aqueous mixes (e.g., acetonitrile:water), enhancing shelf life .
- Storage : Most labeled hippurates (e.g., 2-methylhippuric acid-d₂) are stored at -20°C, whereas m-Chloro Hippuric Acid-d₂,¹⁵N may require similar conditions to prevent deuterium exchange .
Preparation Methods
Glycine Isotope Labeling
The glycine component undergoes dual isotopic modification via modified Strecker synthesis :
Reaction Scheme
-
Deuterium incorporation :
Subsequent treatment with KCN and D-enriched formaldehyde yields deuterated aminoacetonitrile intermediates. -
15N introduction :
Use of 15NH4Cl as starting material ensures 15N incorporation into the glycine amine group.
Key Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C | Prevents racemization |
| pH | 8.5–9.0 | Optimizes cyanide reactivity |
| Deuterium excess | ≥99.8% | Ensures isotopic purity |
Benzoyl Chloride Synthesis
3-Chlorobenzoic acid undergoes chlorination followed by thionyl chloride treatment:
Critical Note : Meta selectivity is achieved using FeCl3 catalysis at 40–50°C.
Coupling Reaction
The final step involves Schotten-Baumann reaction between 3-chlorobenzoyl chloride and deuterated glycine-15N:
Optimized Conditions
Advanced Isotopic Incorporation Techniques
Enzymatic Reductive Amination
Recent protocols employ L-amino acid dehydrogenase to introduce 15N with stereochemical control:
Procedure
-
Substrate : 3-Chlorophenylglyoxylate
-
Cofactor : NADPH/NADH in D2O buffer
-
Isotopic yield : 98.5% 15N incorporation, >99% deuterium at β-carbon
Advantages
Solid-Phase Isotope Exchange
A novel method using deuterium gas (D2) over palladium catalysts:
| Step | Conditions | Outcome |
|---|---|---|
| Glycine adsorption | Mesoporous SiO2 support | Increases surface area |
| D2 exposure | 150°C, 5 bar, 24 hours | 95% H/D exchange |
| 15N infusion | 15NH3 atmosphere, 80°C | Completes labeling |
Analytical Validation of Synthetic Products
Purity Assessment
Chromatographic Methods
| Technique | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC-UV | C18, 5μm | 60:40 MeOH/H2O + 0.1% TFA | 8.2 min |
| UPLC-MS/MS | HSS T3, 1.8μm | 0.1% formic acid gradient | 3.7 min |
Isotopic Purity Metrics
-
Mass Spec Data :
Challenges in Industrial-Scale Synthesis
Isotopic Dilution Risks
Common pitfalls during scaling:
-
Solvent exchange : Residual H2O in D2O solvents reduces deuterium content
-
Cross-contamination : 14N carryover from reagents compromises 15N purity
Mitigation Strategies
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 15NH4Cl | 12,000 | 58% |
| D2O | 8,500 | 32% |
| Catalysts | 1,200 | 10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
